molecular formula C28H27NO7 B6545774 1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate CAS No. 946205-63-6

1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate

Cat. No.: B6545774
CAS No.: 946205-63-6
M. Wt: 489.5 g/mol
InChI Key: CZMCAFAUZBDCLC-UHFFFAOYSA-N
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Description

This compound features a benzene-1,4-dicarboxylate core substituted with a 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido group. Its structural complexity implies applications in pharmaceuticals or materials science, particularly as a linker in metal-organic frameworks (MOFs) due to the benzene-dicarboxylate backbone .

Properties

IUPAC Name

dimethyl 2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-28(2)15-20-6-5-7-23(24(20)36-28)35-16-17-8-10-18(11-9-17)25(30)29-22-14-19(26(31)33-3)12-13-21(22)27(32)34-4/h5-14H,15-16H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCAFAUZBDCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate typically involves several key steps, each requiring precise reaction conditions One common route includes the esterification of benzene-1,4-dicarboxylic acid with 1,4-dimethylbenzene under acidic conditions, followed by a series of functional group transformations

Industrial Production Methods

Industrial-scale production of this compound leverages catalytic processes to enhance efficiency and yield. Key steps often involve the use of advanced catalysts, such as metal-organic frameworks (MOFs) or zeolites, which facilitate the reaction under milder conditions while reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate can undergo a variety of reactions:

  • Oxidation: : Reaction with oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon can reduce specific functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Reagents such as sodium hydride (a strong base) and bromine (for halogenation reactions) are commonly employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The products of these reactions vary widely depending on the specific reagents and conditions used, but common products include different substituted aromatic compounds and various esters and ethers.

Scientific Research Applications

1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate finds applications in several scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic applications.

  • Industry: : Applied in the manufacturing of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, typically through binding to enzymes or receptors. This interaction often triggers a cascade of biochemical events that can modulate various cellular pathways. Its effects are highly dependent on the nature of the target and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous benzene-dicarboxylate derivatives are highlighted below:

Structural and Functional Differences

  • Substituent Groups :

    • The target compound’s benzofuran-amide substituent introduces steric bulk and electronic effects distinct from simpler esters (e.g., 1,4-dimethyl 2-(4-bromophenyl)butanedioate, which has a bromophenyl group) .
    • Compared to sulfonated analogs (e.g., 1,4-dimethyl 2-sulfo-1,4-benzenedicarboxylate), the benzofuran-amide group may reduce hydrophilicity but enhance binding affinity in biological systems .
  • Hydrogen Bonding and Reactivity: The amide linkage in the target compound enables hydrogen bonding, unlike ester-based derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) . This could improve stability in polar solvents or biological environments.

Physical and Chemical Properties

  • Melting Point and Stability: While the target compound’s melting point is unspecified, analogs like diethyl 8-cyano... exhibit high melting points (~243–245°C) due to crystalline packing . The benzofuran group may further increase thermal stability.
  • Spectroscopic Profiles :

    • NMR shifts in regions corresponding to substituents (e.g., benzofuran’s oxygenated methyl groups) would differ significantly from compounds with bromophenyl or sulfo groups, as seen in comparative NMR studies of similar structures .

Comparative Data Table

Compound Name (CAS No.) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Applications/Properties References
Target Compound Benzofuran-amide Not reported Not reported Potential bioactivity, MOF linker
Diethyl 8-cyano... (CAS: N/A) Cyano, nitrophenyl ~550 (estimated) 243–245 Pharmaceutical candidate
1,4-Dimethyl 2-(4-bromophenyl)butanedioate Bromophenyl Not reported Not reported Polymer synthesis
1,4-Dimethyl 2-sulfo-1,4-benzenedicarboxylate Sulfo group Not reported Not reported Ionic functional materials
Benzene-1,4-dicarboxylate MOF linker Unsubstituted Variable N/A Hydrogen storage (4.2–9.3 H₂/formula unit)

Research Findings and Implications

  • Structural Analysis : NMR and IR data for analogous compounds suggest the target’s benzofuran-amide group would produce distinct spectral profiles, aiding in characterization.
  • Material Performance : Bulky substituents in MOF linkers correlate with reduced hydrogen sorption , implying the target compound may prioritize stability over gas storage.
  • Bioactivity Potential: Benzofuran derivatives’ known bioactivity positions this compound as a candidate for antimicrobial or anticancer studies, though empirical validation is needed.

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